5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol
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Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a hydroxyl group at the third position adds to its unique chemical properties. Naphthyridines, including this compound, are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol can be achieved through various methods. One common approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This method utilizes metal catalysts to facilitate the reaction . Another approach is the ring expansion reaction of 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-one .
Industrial Production Methods: Industrial production of this compound often relies on multicomponent reactions. These reactions can efficiently generate complex molecular architectures with wide applications in medicinal chemistry and chemical biology. For instance, the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of specific catalysts can yield the desired compound in moderate to high yields .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthyridines with various functional groups.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
1,6-Naphthyridine: Known for its anticancer and anti-human immunodeficiency virus activities.
1,5-Naphthyridine: Exhibits a variety of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is unique due to its specific structural features, such as the hydroxyl group at the third position and the fused-ring system. These features contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h4-5,11H,1-3H2,(H,9,10) |
InChI Key |
UXKQKKRFVMQLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)O |
Origin of Product |
United States |
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